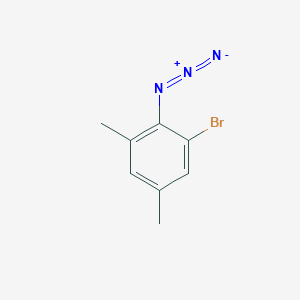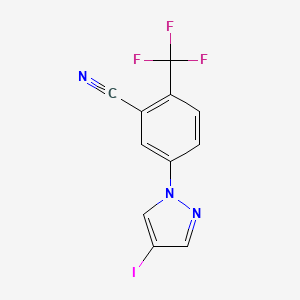![molecular formula C14H10FN3O B6617719 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline CAS No. 1502110-94-2](/img/structure/B6617719.png)
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline, also known as 3-Fluoro-5-PPCA, is a synthetic compound with a wide range of applications in the scientific field. It is a heterocyclic molecule containing a pyridine ring, a pyrrolo ring and a fluorine atom, and is a member of the pyrrolopyridine family. This compound is highly versatile and has been used in a variety of research areas, including drug discovery, materials science, and biochemistry.
科学的研究の応用
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceutical compounds, such as the anticonvulsant drug lacosamide, as well as in the synthesis of other heterocyclic compounds. Additionally, it has been used in the synthesis of polymers and other materials for use in medical and industrial applications. Furthermore, it has been used in the synthesis of fluorescent dyes and other fluorescent compounds.
作用機序
The mechanism of action of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA is not well understood. However, it is believed that the fluorine atom in the molecule is responsible for its versatile reactivity. The fluorine atom is a highly electronegative atom, which makes it highly reactive towards other molecules and atoms. This reactivity allows 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA to undergo a variety of reactions with other molecules, such as nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA have not been extensively studied. However, it is believed that the fluorine atom in the molecule may have some effect on the activity of enzymes and other biochemical processes. Additionally, it is possible that 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA may have some effect on the structure and function of proteins, as well as on the activity of hormones.
実験室実験の利点と制限
The main advantage of using 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA in laboratory experiments is its versatility and reactivity. Due to its highly electronegative fluorine atom, it is highly reactive and can undergo a variety of reactions. Additionally, it is a relatively stable molecule, which makes it ideal for use in laboratory experiments. However, one limitation of using 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA is that it is a relatively expensive compound, which may limit its use in some laboratory experiments.
将来の方向性
There are many potential future directions for research involving 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to investigate the potential applications of this compound in the synthesis of pharmaceuticals and other materials. Additionally, further research could be conducted to investigate the potential uses of this compound in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, further research could be conducted to investigate the potential uses of this compound in the development of new materials and technologies.
合成法
3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA can be synthesized in a variety of ways, however the most common method is the direct fluorination of 5-pyrrolo[2,3-b]pyridine-3-carbonyl aniline (5-PPCA) with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This method involves the reaction of 5-PPCA with NFSI in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction proceeds with the formation of a sulfonimide intermediate, which then undergoes a nucleophilic substitution with the fluorine atom from the NFSI to form the desired product, 3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}anilinePCA.
特性
IUPAC Name |
(3-amino-5-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-9-4-8(5-10(16)6-9)13(19)12-7-18-14-11(12)2-1-3-17-14/h1-7H,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFPPAWCHTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C3=CC(=CC(=C3)F)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

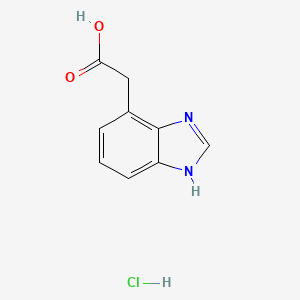
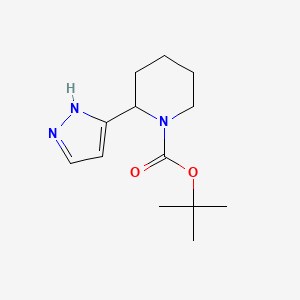

![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
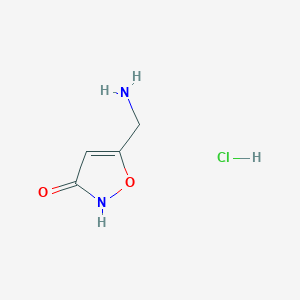
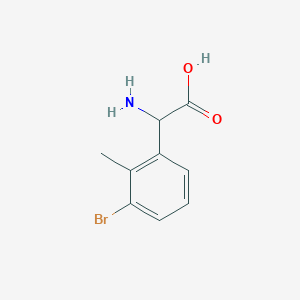
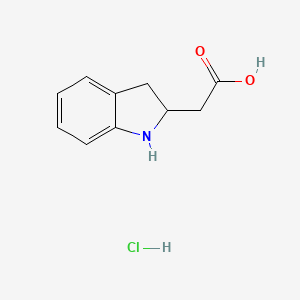

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
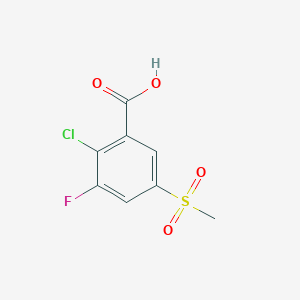
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
